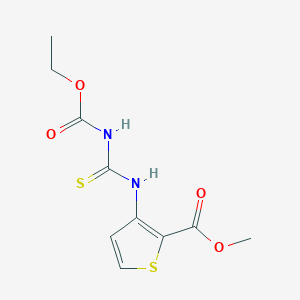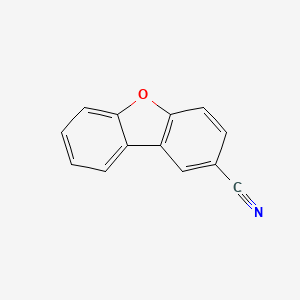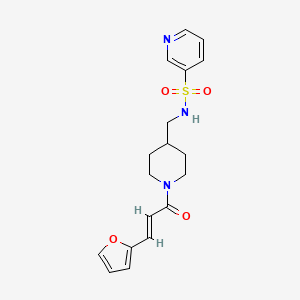
1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly studied in the provided papers, similar compounds with chloro-substituted benzyl groups and pyrazole cores have been synthesized and analyzed, indicating the relevance of such structures in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related antipyrine derivatives has been reported, where compounds with chloro-substituted benzyl groups are synthesized in good yields and characterized spectroscopically . The synthesis typically involves condensation reactions under controlled conditions, such as room temperature stirring in suitable solvents like methanol . These methods could potentially be adapted for the synthesis of "1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography has been used to determine the structure of similar compounds, revealing that they crystallize in the monoclinic P21/c space group . The molecular structure is stabilized by various non-covalent interactions, including hydrogen bonds and π-interactions . Density Functional Theory (DFT) calculations complement these findings by providing insights into the electronic structure, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from molecular docking studies and electrostatic potential analyses. For instance, regions with negative electrostatic potential on the molecule indicate possible sites for electrophilic attack, while positive regions suggest nucleophilic attack sites . These properties are crucial for understanding the interaction of the compound with biological targets, such as enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-substituted benzyl-pyrazole derivatives can be deduced from their vibrational spectra obtained through FT-IR and FT-Raman spectroscopy . These spectra provide information on the functional groups present and their chemical environment. Theoretical calculations, such as those performed at the B3LYP/6-311++G(d,p) level, can predict properties like dipole moments, polarizability, and hyperpolarizability, which are indicative of the compound's potential as a nonlinear optical material .
Applications De Recherche Scientifique
Chemistry and Synthesis of Pyrazole Derivatives
- Heterocyclic Synthesis : Pyrazole derivatives serve as key intermediates in synthesizing a wide range of heterocyclic compounds due to their reactivity and functional group compatibility. They are utilized in creating pyrazolo-imidazoles, thiazoles, and various spiropyrazolines, highlighting their versatility in heterocyclic chemistry (Gomaa & Ali, 2020).
Biological and Pharmaceutical Applications
- Anticancer Agents : Pyrazoline derivatives have been extensively studied for their potential anticancer properties. The research encompasses a variety of synthetic strategies to obtain pyrazoline compounds with significant biological effects, underscoring the importance of pyrazolines in drug development (Ray et al., 2022).
Material Science and Catalysis
- Catalysis : The synthesis and application of pyrazole-based catalysts for various organic transformations are of significant interest. Pyrazolines and related compounds can be used to catalyze a range of reactions, showcasing the utility of these heterocycles in designing new catalysts for efficient chemical synthesis (Parmar et al., 2023).
Synthetic Methodologies
- Multicomponent Reactions : The development of multicomponent reactions (MCRs) for synthesizing pyrazole derivatives highlights the efficiency and versatility of pyrazoles in organic synthesis. These methods are particularly noted for their pot, atom, and step economy, offering pathways to a wide range of biologically active molecules (Becerra, Abonía, & Castillo, 2022).
Safety And Hazards
Orientations Futures
Pyrrolopyrazine derivatives, which are structurally related to 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.2ClH/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14;;/h1-5,7H,6,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVJPACDRLIDOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)N)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzylsulfanyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2518105.png)

![Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2518110.png)


![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)



![3-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2518118.png)

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2518122.png)
![3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2518127.png)